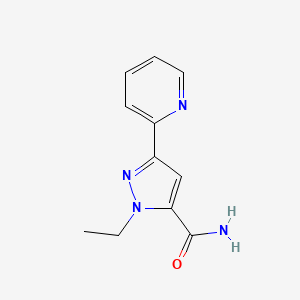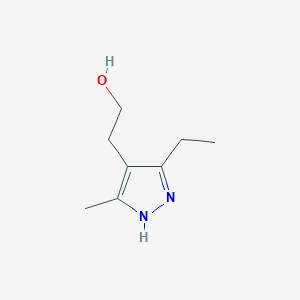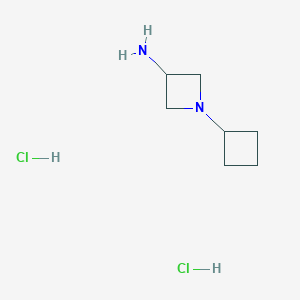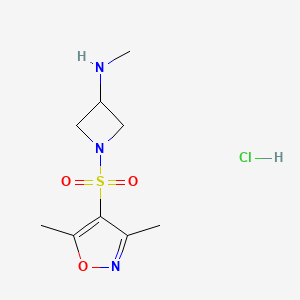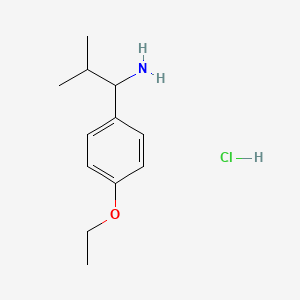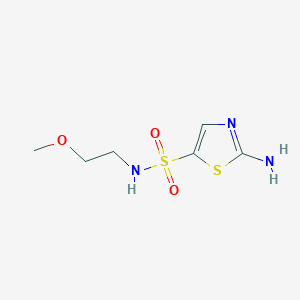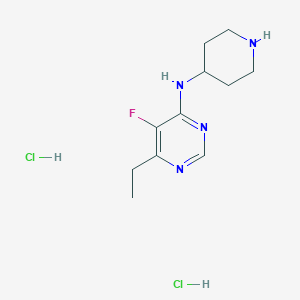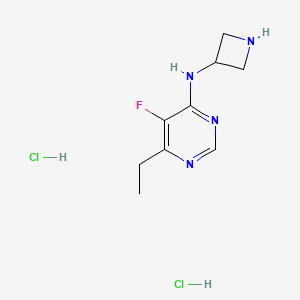
4-Propyl-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1021073-44-8 . It has a molecular weight of 172.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives, such as this compound, can be achieved through various methods. These include cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis), cycloaddition of diazoalkanes with C=S bond (Pechmann synthesis), hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis), ring transformation of other sulfur-containing heterocyclic compounds, and elaboration of preformed 1,2,3-thiadiazole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The InChI code for this compound is 1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)11-8-7-4/h2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 172.21 .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies and Crystal Structures : Thiadiazole derivatives, including compounds related to 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid, have been synthesized and analyzed for their crystal structures. These compounds exhibit significant fungicidal activities, highlighting their potential as lead compounds in agrochemical research. The study by Fan et al. (2010) illustrates the design, synthesis, and biological evaluation of such derivatives, emphasizing their structure-activity relationships and intermolecular interactions in the crystalline state Fan et al., 2010.
Biological Activities
Antimicrobial Properties : The antimicrobial efficacy of thiadiazole derivatives has been a subject of extensive investigation. For instance, Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity, revealing potent bioactivity against Gram-positive bacteria Paruch et al., 2021.
Angiotensin II Receptor Antagonistic Activities : The design and synthesis of benzimidazole derivatives containing acidic heterocycles, including thiadiazole rings, have demonstrated significant angiotensin II receptor antagonistic activities. This research, conducted by Kohara et al. (1996), showcases the potential of thiadiazole derivatives in developing new therapeutic agents for hypertension Kohara et al., 1996.
Material Science and Corrosion Inhibition
Corrosion Inhibition : Thiadiazole derivatives have also been explored for their applications in corrosion inhibition. Rafiquee et al. (2007) investigated the efficacy of various thiadiazole compounds as inhibitors for mild steel in acidic media, demonstrating their potential in protecting metals from corrosion Rafiquee et al., 2007.
Chemical Reactions and Mechanistic Insights
Reactivity and Synthetic Applications : Research into the reactivity of thiadiazole derivatives has led to the development of novel synthetic routes and mechanistic insights. For example, Remizov et al. (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases, opening new pathways for the synthesis of thioamides and other derivatives Remizov et al., 2019.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid.
Mode of Action
It’s known that similar compounds can induce apoptosis in tumor cells and hinder their cell cycle progression .
Result of Action
Similar compounds have shown potential fungicide activity , suggesting that this compound might have similar effects.
properties
IUPAC Name |
4-propylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)11-8-7-4/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJOFLPFAPTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654664 | |
| Record name | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021073-44-8 | |
| Record name | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



